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Compound of Interest

Compound Name: 5,7-Dibromoquinoline

Cat. No.: B1595614 Get Quote

CAS Number: 34522-69-5

This technical guide provides an in-depth overview of 5,7-Dibromoquinoline, a halogenated

quinoline derivative with significant potential in drug discovery and development. This

document is intended for researchers, scientists, and professionals in the pharmaceutical and

biotechnology sectors, offering a comprehensive summary of its chemical properties, synthesis,

and biological activities, with a focus on its anticancer and antifungal applications.

Core Properties of 5,7-Dibromoquinoline
5,7-Dibromoquinoline is a solid, aromatic heterocyclic organic compound. Its key physical and

chemical properties are summarized in the table below, providing essential data for

experimental design and application.
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Property Value Reference

CAS Number 34522-69-5 [1]

Molecular Formula C₉H₅Br₂N [1]

Molecular Weight 286.95 g/mol [2]

Boiling Point 347.6°C at 760 mmHg [2]

Appearance Brown solid [3]

Topological Polar Surface Area 12.9 Å² [1]

Hydrogen Bond Acceptor

Count
1 [1]

Hydrogen Bond Donor Count 0 [1]

Rotatable Bond Count 0 [1]

Synthesis of 5,7-Dibromoquinoline
A common and effective method for the synthesis of 5,7-Dibromoquinoline involves the

Skraup synthesis, a classic reaction for producing quinolines. The following protocol is adapted

from established procedures.[3]

Experimental Protocol: Synthesis of 5,7-
Dibromoquinoline
Materials:

3,5-dibromoaniline

Sodium 3-nitrobenzenesulfonate

Ferrous sulfate heptahydrate

Methanesulfonic acid

Glycerol
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Dichloromethane

Water

50% aqueous sodium hydroxide

Anhydrous sodium sulfate

Celite

Silica gel

Ethyl acetate

Heptane

Procedure:

To a 100 mL round-bottom flask, add 3,5-dibromoaniline (5.00 g, 19.9 mmol), sodium 3-

nitrobenzenesulfonate (987 mg, 4.39 mmol), ferrous sulfate heptahydrate (63.2 mg, 0.658

mmol), and methanesulfonic acid (20 mL).

Install a reflux condenser and heat the reaction system in an aluminum bath to 120°C.

Slowly add glycerol (0.64 mL, 8.8 mmol) dropwise through the condenser.

Increase the temperature of the aluminum bath to 130°C and stir the reaction mixture

continuously overnight.

After the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with dichloromethane and water.

Cool the mixture in an ice-water bath and adjust the pH to alkaline by the slow addition of

50% aqueous sodium hydroxide.

Filter the mixture through Celite and extract with dichloromethane.
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Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to obtain a brown solid.

Purify the crude product by silica gel column chromatography using a gradient elution of 0 to

60% ethyl acetate in heptane.

The final product, 5,7-dibromoquinoline, is obtained as a brown solid (3.19 g, 56% yield).[3]

The structure can be confirmed by ¹H NMR spectroscopy.

Anticancer Activity of 5,7-Dibromoquinoline
Derivatives
Derivatives of 5,7-Dibromoquinoline have demonstrated significant potential as anticancer

agents. One such derivative, 5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol (compound

91b1), has been shown to exert its anticancer effects by downregulating the expression of

Lumican.[2][4] Lumican is a proteoglycan that is overexpressed in several cancers and is

associated with increased tumorigenesis, cell migration, and invasion.[4] The downregulation of

Lumican by this quinoline derivative leads to a reduction in these cancer-promoting activities.

The proposed signaling pathway is illustrated below.

Anticancer mechanism of a 5,7-Dibromoquinoline derivative.

Another proposed mechanism for the anticancer activity of quinoline derivatives is the inhibition

of Topoisomerase I, an enzyme essential for DNA replication and repair. By stabilizing the

Topoisomerase I-DNA cleavage complex, these compounds can lead to DNA damage and

ultimately cell death in rapidly dividing cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS
Assay)
Objective: To evaluate the cytotoxic effects of 5,7-Dibromoquinoline derivatives on cancer cell

lines.

Materials:

Cancer cell lines (e.g., KYSE150 esophageal squamous cell carcinoma)
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Non-tumor cell lines (for assessing selectivity)

Cell culture medium and supplements

5,7-Dibromoquinoline derivative stock solution (in DMSO)

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

96-well plates

Incubator (37°C, 5% CO₂)

Plate reader

Procedure:

Seed the cancer and non-tumor cells in 96-well plates at an appropriate density and allow

them to adhere overnight in a CO₂ incubator.

Prepare serial dilutions of the 5,7-Dibromoquinoline derivative in cell culture medium. A

vehicle control (DMSO) should also be prepared.

Remove the old medium from the cells and add the medium containing the different

concentrations of the test compound.

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

After the incubation period, add the MTS reagent to each well according to the

manufacturer's instructions.

Incubate the plates for an additional 1-4 hours until a color change is observed.

Measure the absorbance at the appropriate wavelength (typically 490 nm) using a plate

reader.

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀

value (the concentration of the compound that inhibits cell growth by 50%).
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Antifungal Activity of 5,7-Dibromoquinoline
Derivatives
Certain dibromoquinoline compounds have been identified to possess broad-spectrum

antifungal activity against clinically relevant fungi, including species of Candida, Cryptococcus,

and Aspergillus.[1] This activity is particularly noteworthy as it is effective against fluconazole-

resistant strains. The mechanism of action is believed to involve the disruption of metal ion

homeostasis, a critical process for fungal survival and virulence.[1][5]

The proposed workflow for the antifungal action of these compounds is depicted below.

Antifungal mechanism of a dibromoquinoline compound.

Experimental Protocol: Antifungal Susceptibility Testing
with Yeast Deletion Strains
Objective: To investigate the role of metal ion homeostasis in the antifungal activity of a

dibromoquinoline compound.

Materials:

Wild-type yeast strain (e.g., Saccharomyces cerevisiae or Candida albicans)

Yeast deletion strains related to metal ion homeostasis (e.g., cox17Δ, ssa1Δ, aft2Δ)

Yeast growth medium (e.g., YPD)

Dibromoquinoline compound stock solution (in DMSO)

Iron (II) sulfate (FeSO₄) and/or Copper (II) sulfate (CuSO₄) solutions

96-well plates

Incubator

Plate reader

Procedure:
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Grow the wild-type and deletion yeast strains overnight in liquid medium.

Dilute the yeast cultures to a standardized starting concentration.

In a 96-well plate, prepare serial dilutions of the dibromoquinoline compound in the yeast

growth medium.

To investigate the reversal of antifungal activity, prepare a parallel set of plates where the

medium is supplemented with a specific concentration of FeSO₄ or CuSO₄.

Inoculate the wells with the diluted yeast cultures (wild-type and deletion strains in separate

wells).

Incubate the plates at the optimal growth temperature for the yeast strain (e.g., 30°C or

37°C) for 24-48 hours.

Measure the optical density (OD) at 600 nm to determine yeast growth.

Compare the growth of the wild-type and deletion strains in the presence of the compound.

Increased sensitivity of the deletion strains suggests that the compound targets the pathway

in which the deleted gene is involved.

Assess if the addition of iron or copper ions restores the growth of the yeast in the presence

of the compound, which would confirm the disruption of metal ion homeostasis as the

mechanism of action.

Conclusion
5,7-Dibromoquinoline and its derivatives represent a promising class of compounds for the

development of new therapeutics. Their demonstrated anticancer and antifungal activities,

coupled with their synthetic accessibility, make them attractive candidates for further

investigation. The mechanisms of action, involving the downregulation of key cancer-promoting

genes and the disruption of essential fungal metabolic pathways, offer multiple avenues for the

design of novel and effective drugs. The experimental protocols provided in this guide offer a

starting point for researchers to explore the potential of these compounds in their own studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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